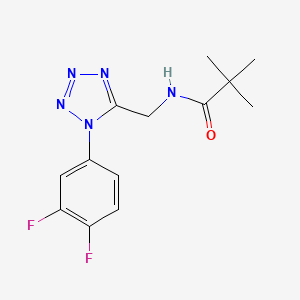
N-((1-(3,4-ジフルオロフェニル)-1H-テトラゾール-5-イル)メチル)ピバロアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is a synthetic organic compound characterized by the presence of a tetrazole ring and a difluorophenyl group
科学的研究の応用
- ブラッターラジカル: 研究者は、ブラッターラジカルの構造的、酸化還元、および磁気的特性に対するジフルオロフェニル置換基の影響を調査しました。これらのラジカルには、1-(3,4-ジフルオロフェニル)-1H-テトラゾール-5-イルメチルピバロアミド (1a) が含まれており、合成および特性評価が行われました。これらは可逆的な酸化および還元挙動を示し、スピン密度は主にトリアジニル部分に非局在化しています。 結晶学的調査から、これらのラジカルの交互鎖が明らかになり、その結晶では強い反強磁性相互作用が支配的です .
- 4,5-ジメチルフロ[3,4-d]ピリダジン-1(2H)-オン: この未報告の化合物の合成と構造特性評価が達成されました。 単結晶X線回折分析によりその構造が確認され、NMR分光法によりその化学環境に関する洞察が得られました .
- ディムロス転位: ディムロス転位は、電気環状開環および環化を伴います。たとえば、2-イミノ-1-メチル-1,2-ジヒドロピリミジンは、2-(メチルアミノ)ピリミジンに転位できます。 このような転位を理解することは、新規合成経路の設計に役立ちます .
触媒化学とラジカル化学
複素環化学
有機合成
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide typically involves the reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with p
生物活性
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tetrazole ring and the difluorophenyl group suggests that this compound may interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The chemical formula of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is C14H16F2N5O, with a molecular weight of 305.31 g/mol. The compound features a tetrazole moiety, which is known for its ability to mimic carboxylate groups in biological systems, enhancing its potential as a pharmacophore.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆F₂N₅O |
| Molecular Weight | 305.31 g/mol |
| IUPAC Name | N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide |
| CAS Number | 942000-05-7 |
Synthesis
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.
- Alkylation : The tetrazole derivative is then alkylated using an appropriate alkylating agent.
- Final Coupling : The product is coupled with pivalamide under specific conditions to yield the final compound.
The biological activity of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring can mimic functional groups that are crucial for binding to these targets, while the difluorophenyl group may enhance binding affinity through hydrophobic interactions and potential halogen bonding.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
- Inhibition Studies : Research indicates that derivatives of tetrazoles exhibit inhibitory effects on various enzymes involved in metabolic pathways. For instance, compounds similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide have shown potential as inhibitors of protein kinases, which are critical in cancer signaling pathways .
- Antimicrobial Activity : Some studies have reported that tetrazole-containing compounds possess moderate antimicrobial properties, suggesting that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide may also exhibit similar effects against bacterial strains .
- Anti-inflammatory Effects : Preliminary data suggest that compounds with similar structures can modulate inflammatory responses in vitro, indicating potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
A comparison with other tetrazole derivatives reveals that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide stands out due to its difluorophenyl substituent, which may enhance its pharmacokinetic properties compared to compounds like N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amide.
| Compound Name | Biological Activity |
|---|---|
| N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide | Potential enzyme inhibitor |
| N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amide | Moderate activity |
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O/c1-13(2,3)12(21)16-7-11-17-18-19-20(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJPRPVBHRIFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














